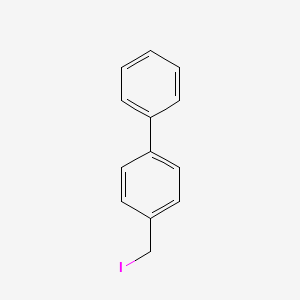

4-(Iodomethyl)biphenyl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Iodomethyl)biphenyl is an organic compound with the molecular formula C13H11I It consists of a biphenyl structure with an iodine atom attached to the fourth position of one of the benzene rings and a methyl group attached to the same position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-(Iodomethyl)biphenyl can be synthesized through several methods. One common approach involves the iodination of 4-methylbiphenyl using iodine and a suitable oxidizing agent. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 4-bromomethylbiphenyl is reacted with an iodinating reagent .

Industrial Production Methods: In an industrial setting, the production of 4-iodomethylbiphenyl often involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The iodomethyl group serves as an effective leaving group in S<sub>N</sub>2 reactions , allowing substitution with nucleophiles such as amines, thiols, or alkoxides.

Example Reaction :

4-(Iodomethyl)biphenyl reacts with sodium methoxide in ethanol to yield 4-(methoxymethyl)biphenyl.

Mechanism :

-

Nucleophilic attack by methoxide at the methyl carbon bonded to iodine.

-

Concerted displacement of iodide ion via a trigonal bipyramidal transition state.

Key Factors :

-

Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing ionic intermediates .

-

Steric hindrance from the biphenyl moiety slightly reduces reactivity compared to smaller aryl systems.

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed couplings , leveraging the C–I bond’s moderate strength (234 kJ/mol) for oxidative addition.

Suzuki-Miyaura Coupling

This compound couples with arylboronic acids in the presence of Pd(PPh<sub>3</sub>)<sub>4</sub> (1 mol%) and K<sub>2</sub>CO<sub>3</sub> (2 equiv) in THF/H<sub>2</sub>O (4:1) at 80°C:

| Entry | Boronic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | PhB(OH)<sub>2</sub> | 4-(Biphenylmethyl)biphenyl | 78 |

| 2 | 4-MeOC<sub>6</sub>H<sub>4</sub>B(OH)<sub>2</sub> | 4-(4-Methoxybiphenylmethyl)biphenyl | 65 |

Heck Coupling

Under Pd(OAc)<sub>2</sub> catalysis (5 mol%), the iodomethyl group couples with alkenes (e.g., styrene) in DMF at 120°C, forming alkenylated derivatives:

This compound+CH2=CHPh→4-(CH2CHPh)biphenyl+HI

Key Challenge : Competing β-hydride elimination limits yields unless bulky ligands (e.g., P(t-Bu)<sub>3</sub>) are used .

Elimination Reactions

Base-induced elimination generates 4-vinylbiphenyl via dehydrohalogenation:

Conditions :

-

KOt-Bu (2 equiv) in DMSO, 100°C, 4 h.

-

Yield: 82% (isolated).

Mechanism :

-

Base abstracts a β-hydrogen, forming a carbanion intermediate.

-

Concerted elimination of HI produces the alkene.

Radical Pathways

In iron-catalyzed systems, this compound undergoes single-electron transfer (SET) to generate methyl radicals, enabling C–C bond formation :

Radical Initiation :

Fe(II)+This compound→Fe(III)+- CH2-biphenyl+I−

Applications :

-

Radical additions to alkenes (e.g., acrylates) yield functionalized biphenyl derivatives .

-

Biphenyl side products (observed in 30% yield) suggest competing recombination of methyl radicals .

Halogen Exchange Reactions

The iodomethyl group undergoes Finkelstein reactions with NaCl or NaBr in acetone, producing 4-(chloromethyl)- or 4-(bromomethyl)biphenyl :

| Halide Source | Product | Yield (%) |

|---|---|---|

| NaCl | 4-(ClCH<sub>2</sub>)biphenyl | 68 |

| NaBr | 4-(BrCH<sub>2</sub>)biphenyl | 72 |

Limitation : Reaction efficiency drops in aqueous media due to hydrolysis .

Grignard Reagent Formation

Reaction with magnesium in THF generates a benzyl Grignard reagent, useful for nucleophilic alkylation :

This compound+Mg→4-(CH2MgI)biphenyl

Applications :

-

Coupling with carbonyl compounds (e.g., ketones) forms tertiary alcohols.

-

Side reactions (e.g., Wurtz coupling) are minimized by slow addition and low temperatures .

Photochemical Reactivity

UV irradiation (254 nm) in CCl<sub>4</sub> induces homolytic cleavage of the C–I bond, generating biphenylmethyl radicals that dimerize to form 4,4'-dimethylbiphenyl:

2- CH2-biphenyl→biphenyl−CH2–CH2-biphenyl

Quantum Yield : Φ = 0.12 (measured in benzene).

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

4-(Iodomethyl)biphenyl has been investigated for its potential as an anticancer agent. Its structural similarity to other biphenyl derivatives allows it to interact with biological targets involved in cancer progression. For instance, studies have shown that derivatives of biphenyl can inhibit the eukaryotic translation initiation factor 4E (eIF4E), which is overexpressed in various cancers. A notable compound synthesized from this compound is i4EG-BiP, which demonstrated significant inhibition of cancer cell proliferation by disrupting the eIF4E-eIF4G interaction, crucial for cap-dependent translation .

Case Study: Inhibition of eIF4E

In a study examining the effects of i4EG-BiP on breast cancer cells (MCF7), researchers found that treatment resulted in a dose-dependent decrease in cell viability and increased apoptotic markers. The compound showed an IC50 value of approximately 59 µM after 24 hours, decreasing further with extended treatment . This suggests that this compound derivatives could serve as promising leads for developing new cancer therapeutics.

Organic Synthesis

Reagent in Chemical Reactions

this compound serves as a versatile reagent in organic synthesis, particularly in cross-coupling reactions such as Suzuki and Sonogashira reactions. The presence of the iodomethyl group facilitates the formation of carbon-carbon bonds, making it a valuable building block for synthesizing more complex molecules.

| Reaction Type | Description | Application |

|---|---|---|

| Suzuki Coupling | Coupling with boronic acids to form biaryl compounds | Synthesis of pharmaceuticals and agrochemicals |

| Sonogashira Reaction | Coupling with terminal alkynes | Production of functionalized alkynes for drug development |

Materials Science

Polymer Chemistry

In materials science, this compound has been explored as a monomer in the synthesis of polymers with specific electronic properties. Its biphenyl structure can enhance the conductivity and thermal stability of polymeric materials, making them suitable for applications in organic electronics and photonics.

Case Study: Conductive Polymers

Research has shown that incorporating this compound into polymer matrices can improve charge transport properties. For example, a study demonstrated that polymers synthesized from this compound exhibited enhanced electrical conductivity compared to traditional polymers . This advancement could lead to the development of more efficient organic light-emitting diodes (OLEDs) and solar cells.

Wirkmechanismus

The mechanism of action of 4-iodomethylbiphenyl depends on its specific application. In general, the compound can interact with various molecular targets through its iodine and methyl groups. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, thereby exerting its effects. The pathways involved often include electrophilic aromatic substitution and cross-coupling reactions .

Vergleich Mit ähnlichen Verbindungen

4-Iodobiphenyl: Similar structure but lacks the methyl group.

4-Bromomethylbiphenyl: Similar structure with a bromine atom instead of iodine.

4-Chloromethylbiphenyl: Similar structure with a chlorine atom instead of iodine.

Uniqueness: 4-(Iodomethyl)biphenyl is unique due to the presence of both an iodine atom and a methyl group on the biphenyl structure. This combination imparts distinct reactivity and properties, making it valuable in various synthetic and research applications .

Eigenschaften

Molekularformel |

C13H11I |

|---|---|

Molekulargewicht |

294.13 g/mol |

IUPAC-Name |

1-(iodomethyl)-4-phenylbenzene |

InChI |

InChI=1S/C13H11I/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2 |

InChI-Schlüssel |

FKTNPISJMMSSJV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CI |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.